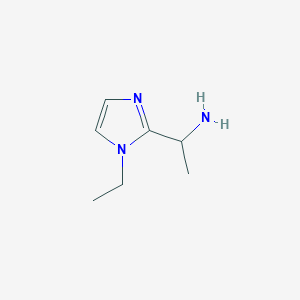
1-(1-ethyl-1H-imidazol-2-yl)ethanamine
説明
1-(1-ethyl-1H-imidazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-ethyl-1H-imidazol-2-yl)ethanamine, also known as (1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine, is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a chiral center and an imidazole ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and comparative studies with related compounds.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : C7H12N4
- Molecular Weight : 152.20 g/mol
- Chirality : The presence of a chiral center at the ethanamine moiety influences its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The imidazole ring facilitates hydrogen bonding with enzymes and receptors.
- π-π Interactions : These interactions enhance binding affinity and specificity toward biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of bacterial and fungal strains. The compound exhibits:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values reported range from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Activity
Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that treatment with this compound leads to:
- Cell Cycle Arrest : Significant accumulation of cells in the S phase, suggesting a halt in cell proliferation.
- LDH Release : Increased lactate dehydrogenase (LDH) levels in treated cells indicate cytotoxic effects .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, demonstrating potential for therapeutic applications in inflammatory diseases .
Comparative Studies
Comparative analysis with similar compounds reveals that the chiral configuration of this compound significantly influences its biological activity. For example:
- (1S)-1-(1-ethyl-1H-imidazol-2-yl)ethanamine : The enantiomer shows different binding affinities and biological effects compared to its (1R) counterpart.
| Compound | Activity Type | Observations |
|---|---|---|
| This compound | Antibacterial | Potent against multiple strains |
| (1S)-1-(1-Ethyl-1H-imidazol-2-yl) | Variable | Different potency profiles |
| 1-(1-Methyl-1H-imidazol-2-yl) | Reduced activity | Less effective than ethyl derivative |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A recent study tested the compound against an ESKAPE panel of pathogens, showing significant inhibition rates comparable to standard antibiotics .
- Cancer Cell Line Study : In vitro tests on MCF7 breast cancer cells revealed that treatment with the compound resulted in a marked decrease in cell viability, supporting its potential as an anticancer agent .
特性
IUPAC Name |
1-(1-ethylimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYLQNPARGATRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















